molecular formula C8H10ClN B11918845 2-(1-Chloroethyl)-5-methylpyridine

2-(1-Chloroethyl)-5-methylpyridine

Cat. No.: B11918845
M. Wt: 155.62 g/mol
InChI Key: WAWVWMRXPTYDEU-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-methylpyridine is a pyridine derivative with the molecular formula C8H10ClN and a molecular weight of 155.63 g/mol . Its structure features a chloroethyl substituent at the 2-position and a methyl group at the 5-position of the pyridine ring, making it a valuable and versatile synthetic intermediate in organic and medicinal chemistry research . While this specific compound's applications are an area of active investigation, its structure is closely related to 2-chloro-5-methylpyridine, a known building block in developing agrochemicals such as Imidacloprid and Nitenpyram . The presence of the reactive 1-chloroethyl group provides a distinct site for further functionalization, offering researchers a pathway to create more complex molecules for developing novel compounds or studying structure-activity relationships . The compound should be handled with care and is classified with the signal word "Warning" based on its hazard profile, which includes potential hazards if swallowed (H302), if it contacts skin (H315), or if it contacts eyes (H319) . For safe storage, it is recommended to keep the reagent sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-(1-chloroethyl)-5-methylpyridine

InChI

InChI=1S/C8H10ClN/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,1-2H3

InChI Key

WAWVWMRXPTYDEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(C)Cl

Origin of Product

United States

Foundational & Exploratory

2-(1-Chloroethyl)-5-methylpyridine CAS 106737-85-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3) , structured for researchers and drug development professionals.

A Critical Chiral Intermediate for Pyridine-Based Therapeutics

Executive Summary

2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3) is a specialized heterocyclic building block characterized by a reactive secondary benzylic-like chloride.[1] Unlike its primary analog (3-chloromethyl-5-methylpyridine), which is the key intermediate for the antihistamine Rupatadine , this compound introduces a chiral center and increased steric bulk at the linkage site.

This guide details the physicochemical properties, synthetic pathways, and critical handling protocols for CAS 106737-85-3. It is primarily utilized in medicinal chemistry for the synthesis of chiral antihistamines , PAF antagonists , and kinase inhibitors where a rigidified or sterically defined ethyl-linker is required to optimize binding affinity.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The reactivity of CAS 106737-85-3 is dominated by the 1-chloroethyl group at the 2-position. The electron-withdrawing nature of the pyridine ring activates this position for nucleophilic attack, while the secondary carbon facilitates both


 and 

pathways, presenting a challenge in controlling elimination side-reactions (styrene formation).

Table 1: Physicochemical Profile

PropertyDataNotes
CAS Number 106737-85-3Racemic mixture (typically)
IUPAC Name 2-(1-Chloroethyl)-5-methylpyridine
Molecular Formula

Molecular Weight 155.62 g/mol
Appearance Colorless to pale yellow oilDarkens upon oxidation/storage
Boiling Point ~85–90 °C (at 1 mmHg)Predicted; thermally unstable >100°C
Density 1.12 g/cm³Estimated
Solubility DCM, Toluene, THF, Ethyl AcetateHydrolyzes in water
Chirality 1 Chiral Center (C2-ethyl)Available as racemate or enantiopure
Synthetic Pathways & Manufacturing

The synthesis of CAS 106737-85-3 requires precise control to prevent elimination to 2-vinyl-5-methylpyridine . The preferred industrial route proceeds via the reduction of 2-acetyl-5-methylpyridine followed by chlorination.

3.1 Core Synthesis Workflow
  • Precursor Formation: 2-Bromo-5-methylpyridine is lithiated and reacted with acetaldehyde or acetyl chloride to form 2-acetyl-5-methylpyridine .

  • Reduction: The ketone is reduced to 1-(5-methylpyridin-2-yl)ethanol . For chiral applications, asymmetric transfer hydrogenation (Noyori) is employed.

  • Chlorination: The alcohol is converted to the chloride using thionyl chloride (

    
    ) or methanesulfonyl chloride (
    
    
    
    ).

Critical Insight (Expertise):

Avoid thermal stress during chlorination. The secondary alcohol is prone to dehydration. Using


 with a catalytic amount of DMF at low temperatures (0°C to RT) is preferred over reflux conditions to minimize the formation of the vinyl impurity.
3.2 Visualization of Synthesis & Mechanism

The following diagram outlines the synthetic flow and the competing elimination pathway.

G cluster_0 Critical Control Point Start 2-Bromo-5-methylpyridine Ketone 2-Acetyl-5-methylpyridine Start->Ketone 1. n-BuLi 2. Ac2O/AcCl Alcohol 1-(5-methylpyridin-2-yl)ethanol (Intermediate) Ketone->Alcohol NaBH4 or Asymmetric Hydrogenation Product 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3) Alcohol->Product SOCl2, DCM, 0°C (SNi Mechanism) Vinyl 2-Vinyl-5-methylpyridine (Elimination Impurity) Alcohol->Vinyl Acid/Heat (Elimination) Product->Vinyl Base/Heat (-HCl)

Figure 1: Synthetic pathway from bromo-precursor to target chloride, highlighting the critical elimination side-reaction.

Reactivity Profile & Applications
4.1 Comparative Reactivity: Primary vs. Secondary

Unlike the primary chloride used in Rupatadine synthesis (3-chloromethyl-5-methylpyridine), CAS 106737-85-3 possesses a secondary electrophilic center.

  • 
     Reactivity:  Slower due to steric hindrance from the methyl group. Requires stronger nucleophiles or higher temperatures.
    
  • 
     Reactivity:  Enhanced stability of the carbocation due to resonance with the pyridine ring and hyperconjugation from the methyl group.
    
  • Implication: When using this intermediate for N-alkylation (e.g., with Desloratadine or Piperazine derivatives), a polar aprotic solvent (DMF, DMSO) is recommended to facilitate the reaction, but base strength must be modulated to prevent E2 elimination.

4.2 Key Application: Synthesis of Rupatadine Analogs

This intermediate is used to synthesize "Methyl-Rupatadine" analogs, exploring the effect of a chiral linker on H1-receptor binding kinetics.

Protocol: N-Alkylation of Desloratadine (General Procedure)

  • Dissolution: Dissolve Desloratadine (1.0 eq) in dry DMF.

  • Base Addition: Add

    
     (2.5 eq) and catalytic KI (0.1 eq).
    
  • Alkylation: Add 2-(1-Chloroethyl)-5-methylpyridine (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at 40–50°C for 12–18 hours. Note: Higher temperatures (>60°C) favor elimination.

  • Workup: Quench with water, extract with Ethyl Acetate. The product is often a mixture of diastereomers if the starting chloride was racemic.

Handling, Stability & Safety

Stability Warning: This compound is thermally labile . It can spontaneously eliminate HCl to form the polymerized vinyl pyridine derivative if stored at ambient temperature for prolonged periods.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Stabilizers: Commercial samples may contain traces of acid scavengers or radical inhibitors.

Safety (HSE):

  • Vesicant Nature: Like many nitrogen mustards and benzylic chlorides, this compound is a potent skin irritant and potential vesicant.

  • PPE: Double nitrile gloves, face shield, and fume hood operation are mandatory.

  • Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to quench the alkylating potential.

References
  • PubChem. "2-(1-Chloroethyl)-5-methylpyridine (Compound)."[1] National Library of Medicine. Accessed Feb 2026. Link

  • BenchChem. "Synthesis and Impurity Profiling of Rupatadine Intermediates." Technical Support Library. Accessed Feb 2026. Link

  • European Patent Office. "Process for the preparation of pyridine derivatives." EP0121320. (Contextual reference for methylpyridine chlorination). Link

  • Next Peptide. "(1S)-1-(5-Methylpyridin-2-yl)ethanol: Chiral Precursor Data." Catalog Entry. Accessed Feb 2026. Link

Sources

A Comparative Analysis of 2-(1-Chloroethyl)-5-methylpyridine and 2-Chloro-5-methylpyridine: Structural Isomers with Divergent Synthetic Fates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for countless pharmaceuticals and agrochemicals.[1] While structurally similar, isomers can exhibit profoundly different chemical behaviors and, consequently, serve entirely distinct purposes in synthesis. This technical guide provides an in-depth comparison of 2-(1-Chloroethyl)-5-methylpyridine and 2-Chloro-5-methylpyridine. We will dissect their core structural differences, explore their disparate synthetic routes and reactivity profiles, and illuminate how these distinctions dictate their respective applications in research and development. This analysis is designed to equip researchers and drug development professionals with the field-proven insights necessary to select the appropriate building block and strategically leverage its unique chemical properties.

Core Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the location of the chlorine atom. This seemingly minor positional change dramatically alters the electronic environment and steric accessibility of the reactive center, defining the chemical personality of each compound.

Molecular Structure
  • 2-Chloro-5-methylpyridine: The chlorine atom is directly bonded to the sp²-hybridized carbon of the aromatic pyridine ring. This makes it an aryl chloride.

  • 2-(1-Chloroethyl)-5-methylpyridine: The chlorine atom is bonded to an sp³-hybridized carbon on an ethyl side chain, which is attached to the pyridine ring. This position is analogous to a benzylic halide, given its proximity to the aromatic system.

This distinction is the single most important factor governing their reactivity.

Sources

MSDS and safety data for 2-(1-Chloroethyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Reactivity Profile for Pharmaceutical R&D

Executive Summary & Chemical Identity

2-(1-Chloroethyl)-5-methylpyridine is a specialized pyridine intermediate used primarily in the synthesis of antihistamines and dual-action platelet-activating factor (PAF) antagonists. Structurally, it features a pyridine ring substituted with a methyl group at the 5-position and a reactive 1-chloroethyl moiety at the 2-position.

This compound acts as a potent alkylating agent . Its benzylic-like chloride is highly susceptible to nucleophilic attack, making it invaluable for C-N bond formation (e.g., alkylating piperidine rings) but also rendering it a significant genotoxic and corrosive hazard.

Chemical Data Table
PropertyValue
CAS Number 106737-85-3
Molecular Formula

Molecular Weight 155.62 g/mol
Appearance Colorless to pale yellow liquid (darkens on storage)
Boiling Point ~95–100°C at 1 mmHg (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts with Water
Storage -20°C, Inert Atmosphere (Argon/Nitrogen), Hygroscopic
Hazard Identification & Toxicology (GHS)

Critical Insight: Unlike simple alkyl halides, the pyridine nitrogen increases the solubility of this compound in biological lipids, potentially enhancing skin absorption. The 1-chloroethyl group is chemically labile, capable of alkylating DNA bases (guanine


), presenting a latent mutagenic risk.
GHS Classification[1][2]
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[1][2]

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects due to alkylating potential).

  • Specific Target Organ Toxicity: Respiratory Tract Irritation (Single Exposure).

Reactivity Hazard: Upon contact with moisture, this compound hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding alcohol. This reaction is exothermic and generates corrosive fumes.

Stability & Reactivity: The Mechanism of Decomposition

Researchers must understand that this compound is thermodynamically unstable at room temperature. The "benzylic" C-Cl bond at the 2-position is activated, but the electron-withdrawing nature of the pyridine ring (via the nitrogen atom) destabilizes the carbocation intermediate typical of


 pathways. However, it readily undergoes elimination or hydrolysis.
Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes that dictate storage and handling protocols.

G Compound 2-(1-Chloroethyl)-5-methylpyridine (Active Reagent) Alcohol 2-(1-Hydroxyethyl)-5-methylpyridine (Inactive) Compound->Alcohol Hydrolysis Vinyl 2-Vinyl-5-methylpyridine (Polymerization Risk) Compound->Vinyl Elimination ($E_2$) HCl HCl Gas (Corrosive) Compound->HCl Byproduct Moisture Moisture ($H_2O$) Moisture->Alcohol Heat Heat (>25°C) Heat->Vinyl

Caption: Figure 1. Degradation pathways. Hydrolysis yields HCl and alcohol; thermal stress promotes elimination to the vinyl analog.

Handling Protocols & Engineering Controls

Expert Directive: Standard nitrile gloves are insufficient for prolonged contact with chlorinated pyridine derivatives due to permeation risks.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Silver Shield / 4H (Laminate) gloves are required for spill cleanup. Double-gloving (Nitrile over Laminate) is recommended for dexterity during synthesis.

  • Respiratory: If working outside a fume hood (not recommended), use a full-face respirator with ABEK-P3 cartridges (Organic vapor + Acid gas + Particulate).

  • Eye/Face: Chemical splash goggles + Face shield.

Protocol: Safe Transfer of Material

This procedure minimizes hydrolysis and exposure.

  • Preparation: Dry all glassware (oven-dried >120°C) and purge with Argon.

  • Cannulation: Do not pour. Use a double-tipped needle (cannula) or a gas-tight syringe to transfer the liquid from the reagent bottle to the reaction vessel.

  • Pressure Equalization: Insert an Argon balloon into the source bottle to prevent vacuum formation during withdrawal.

  • Quenching (in situ): If the reagent is excess, do not store. Quench in the reaction vessel using a mixture of Methanol and Sodium Bicarbonate (

    
    ) to neutralize the alkyl chloride and scavenge acid.
    
Synthesis & Application Context

For drug development professionals, this compound is rarely purchased in bulk due to instability. It is best generated in situ from the corresponding alcohol.

In-Situ Generation Protocol (Thionyl Chloride Method)

Objective: Convert 2-(1-hydroxyethyl)-5-methylpyridine to the chloro-derivative.

  • Reagents:

    • Substrate: 2-(1-hydroxyethyl)-5-methylpyridine (1.0 eq)

    • Reagent: Thionyl Chloride (

      
      ) (1.2 eq)
      
    • Solvent: Dichloromethane (DCM) (Anhydrous)

    • Base: Catalytic DMF or stoichiometric Triethylamine (optional, to scavenge HCl).

  • Procedure:

    • Dissolve alcohol in DCM under

      
       at 0°C.
      
    • Add

      
       dropwise. The reaction releases 
      
      
      
      and
      
      
      gas. Scrubbing is required.
    • Stir at 0°C -> RT for 2 hours.

    • Evaporation: Remove solvent and excess

      
       under high vacuum at <30°C.
      
    • Usage: Redissolve the crude oil immediately in the reaction solvent (e.g., DMF or Acetonitrile) for the subsequent alkylation step.

Reaction Workflow Diagram

Reaction Start Precursor: 2-(1-Hydroxyethyl)-5-methylpyridine Intermediate Intermediate: 2-(1-Chloroethyl)-5-methylpyridine (Unstable Oil) Start->Intermediate Chlorination (-SO2, -HCl) Reagent Reagent: SOCl2 / DCM / 0°C Reagent->Intermediate Target Target API: (e.g., Rupatadine Analog) Intermediate->Target Nucleophilic Substitution (Piperidine/Amine) Warning CRITICAL: Do not isolate for long-term storage. Use immediately. Intermediate->Warning

Caption: Figure 2. In-situ synthesis workflow. The intermediate is generated and consumed immediately to avoid degradation.

Emergency Response & Disposal
Spill Management (Decision Tree)
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don Silver Shield gloves and SCBA (if volume > 100mL).

  • Containment: Do NOT use water. Cover spill with dry lime, sand, or soda ash (

    
    ) to neutralize potential acid generation.
    
  • Cleanup: Scoop into a container suitable for hazardous chemical waste.

  • Decontamination: Wash the surface with a dilute solution of ammonia or sodium bicarbonate only after the bulk material is removed.

Disposal
  • Waste Code: D002 (Corrosive), D003 (Reactive).

  • Method: Incineration in a chemical combustor equipped with a scrubber for nitrogen oxides (

    
    ) and hydrochloric acid (
    
    
    
    ).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72942967, 2-(1-Chloroethyl)-5-methylpyridine. Retrieved from [Link]

  • European Patent Office. Process for the preparation of Rupatadine. EP 1862462 A1.[3] Retrieved from [Link]

Sources

A Technical Guide to the Chiral Center Analysis of 5-methyl-2-(1-chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-methyl-2-(1-chloroethyl)pyridine is a pivotal chiral building block in modern drug development, with its stereochemistry profoundly influencing the efficacy and safety of resulting active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C1 position of the ethyl group necessitates rigorous analytical control to ensure the desired enantiomeric purity. This guide provides an in-depth exploration of the core methodologies for the synthesis, resolution, and, most critically, the comprehensive chiral analysis of this compound. We will delve into the mechanistic underpinnings of chromatographic and spectroscopic techniques, present field-proven, step-by-step protocols, and offer expert insights into experimental design and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Pharmaceutical Synthesis

Chirality is a fundamental property of molecules that has profound implications in pharmacology and medicinal chemistry. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The pyridine scaffold is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents.[1][2] Consequently, chiral pyridine derivatives like 5-methyl-2-(1-chloroethyl)pyridine are highly sought-after intermediates.[3][4]

The precise control and analysis of the stereocenter in 5-methyl-2-(1-chloroethyl)pyridine are not merely a matter of regulatory compliance but a scientific necessity to develop safer and more effective medicines. This guide is structured to provide a logical workflow, from the generation of the chiral center to its definitive analysis, ensuring scientific integrity at every stage.

Generation of the Chiral Center: Synthesis and Resolution Strategies

The first step in analyzing the chiral center is, of course, its creation. The target molecule is typically synthesized from its precursor, 2-acetyl-5-methylpyridine, via reduction of the ketone.

2.1. Racemic Synthesis

A standard, non-stereoselective reduction, for example using sodium borohydride (NaBH₄), will yield the racemic alcohol, 1-(5-methylpyridin-2-yl)ethanol. Subsequent chlorination, often with thionyl chloride (SOCl₂), converts the alcohol to the racemic 5-methyl-2-(1-chloroethyl)pyridine. While straightforward, this approach necessitates a downstream resolution step to separate the enantiomers.

2.2. Asymmetric Synthesis & Chiral Resolution

To avoid the inherent 50% loss of material from classical resolution, asymmetric synthesis is often preferred. This can involve the use of chiral reducing agents or catalysts. Alternatively, enzymatic resolutions have proven highly effective for related pyridyl alcohols.[5][6] For instance, lipases such as Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of the precursor alcohol, allowing for easy separation of the acylated and unreacted enantiomers.[5][7]

Another common strategy is chiral resolution, a process for separating a racemic mixture into its individual enantiomers.[8] This can be achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization due to their different physical properties.[8]

Core Analytical Methodologies for Chiral Purity

Once a sample is obtained, whether racemic or enantiomerically enriched, its chiral purity must be accurately determined. The following techniques are the cornerstones of this analysis.

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee) of chiral compounds. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Causality in Method Development: The choice of CSP is critical. For pyridine derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives coated on a silica support) are often the first choice.[9] These phases, such as those found in Chiralpak® or Chiralcel® columns, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities, which are well-suited for the structural features of 5-methyl-2-(1-chloroethyl)pyridine.

Table 1: Typical Starting Conditions for Chiral HPLC Method Development
ParameterRecommended SettingRationale
Column Chiralpak® IA or ICImmobilized amylose/cellulose phases offer broad applicability and solvent compatibility.
Mobile Phase n-Hexane / Isopropanol (IPA)A non-polar/polar mixture allows for tuning of retention and resolution.
Initial Gradient 90:10 (Hexane:IPA)A good starting point for many chiral separations of pyridine derivatives.[9]
Flow Rate 1.0 mL/minStandard analytical flow rate for 4.6 mm ID columns.
Column Temp. 25 °CProvides reproducible chromatography; temperature can be a tool for optimizing resolution.[9]
Detection UV at 254 nmThe pyridine ring provides strong chromophore for UV detection.[9]
Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Dissolve a small amount of the 5-methyl-2-(1-chloroethyl)pyridine sample (approx. 1 mg/mL) in the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase (e.g., 90:10 n-Hexane:IPA) until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Run the chromatogram and record the data. Two separate peaks corresponding to the two enantiomers should be observed if the separation is successful.

  • Quantification: Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Result Prep Dissolve Sample (1 mg/mL in Mobile Phase) Equilibrate Equilibrate System (Stable Baseline) Prep->Equilibrate Inject Inject Sample (5-10 µL) Equilibrate->Inject Separate Chromatographic Separation (Chiral Column) Inject->Separate Detect Detect Peaks (UV 254 nm) Separate->Detect Integrate Integrate Peak Areas (Area_R, Area_S) Detect->Integrate Calculate Calculate % Enantiomeric Excess % ee = |A1-A2| / (A1+A2) * 100 Integrate->Calculate Report Final Purity Report Calculate->Report

3.2. NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for chiral analysis.[10] In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a Chiral Solvating Agent (CSA), transient diastereomeric complexes are formed, which have different NMR spectra.[11][12]

Mechanism of Action: CSAs, also known as chiral shift reagents, are enantiomerically pure compounds that form non-covalent complexes with the analyte.[12] These interactions, which can include hydrogen bonds, π-π stacking, or dipole-dipole forces, create a different magnetic environment for the corresponding nuclei in each enantiomer of the analyte, leading to the splitting of signals in the NMR spectrum.[11] This allows for the direct quantification of the enantiomeric ratio by integrating the separated signals.[13][14]

Experimental Protocol: NMR Analysis with a CSA
  • Sample Preparation: Dissolve a precise amount of the 5-methyl-2-(1-chloroethyl)pyridine sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

  • Quantification: Carefully integrate the separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

G cluster_racemate Racemic Analyte cluster_csa Chiral Solvating Agent cluster_complex Transient Diastereomeric Complexes cluster_nmr Resulting NMR Signal R_Enantiomer R Complex_R R CSA-R R_Enantiomer->Complex_R:f0 S_Enantiomer S Complex_S S CSA-R S_Enantiomer->Complex_S:f0 CSA CSA (R) CSA->Complex_R:f1 CSA->Complex_S:f1 NMR_Signal Single Peak (Achiral Solvent) -> Split Peak (Chiral Solvent) Complex_R->NMR_Signal Complex_S->NMR_Signal

Conclusion and Future Outlook

The rigorous analysis of the chiral center in 5-methyl-2-(1-chloroethyl)pyridine is a non-negotiable aspect of its use in pharmaceutical development. Chiral HPLC remains the definitive method for quantitative enantiomeric excess determination due to its high resolution and sensitivity. NMR spectroscopy with chiral solvating agents serves as an excellent orthogonal method, providing confirmation and valuable structural insights.

As the demand for enantiomerically pure pharmaceuticals grows, the development of even more efficient and robust analytical techniques will continue. Advances in supercritical fluid chromatography (SFC) and the development of novel chiral stationary phases promise faster separations with reduced environmental impact. Furthermore, the integration of these analytical techniques into automated high-throughput screening platforms will be crucial for accelerating the drug discovery and development pipeline. For professionals in this field, a deep, mechanistic understanding of these core analytical principles is essential for ensuring the quality, safety, and efficacy of the next generation of chiral medicines.

References

  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[6][13][14]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters. Available at: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. National Institutes of Health (NIH). Available at: [Link]

  • Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. ScienceDirect. Available at: [Link]

  • Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]

  • Highly enantioselective catalytic synthesis of chiral pyridines. National Institutes of Health (NIH). Available at: [Link]

  • Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Preparation of 2-chloro-5-methylpyridine. European Patent Office. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Available at: [Link]

  • Process for making 2-chloro-5-methylpyridine. Google Patents.
  • Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. Available at: [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

  • 2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts and Their Use in Kinetic Resolution. Washington University Open Scholarship. Available at: [Link]

  • Chiral resolution – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthetic method of 2-chloro-5-chloromethyl pyridine. Google Patents.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health (NIH). Available at: [Link]

  • 5-Chloro-2-(chloromethyl)pyridine. PubChem. Available at: [Link]

  • A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]

  • Enantioselective Chromatographic Methods for Detection of Fungicides in Complex Environmental Matrices: Advances and Applications. MDPI. Available at: [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Available at: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.

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Technical Procurement & Handling Guide: 2-(1-Chloroethyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3), a specialized heterocyclic building block.

Executive Summary

2-(1-Chloroethyl)-5-methylpyridine is a reactive pyridine intermediate characterized by a benzylic-like chloride at the 2-position side chain. Unlike its stable commodity analog 2-chloro-5-methylpyridine, this compound is prone to hydrolysis and elimination, requiring strict cold-chain logistics and anhydrous handling. It is primarily employed in the synthesis of complex pharmaceutical agents where a chiral or functionalizable ethyl linker is required, distinct from the methylene linkers found in drugs like Rupatadine.

Critical Identity Verification

The marketplace is flooded with structural isomers. Procurement teams must validate the CAS number to avoid costly synthesis failures.

FeatureTarget Compound Common False Positive
Name 2-(1-Chloroethyl)-5-methylpyridine 2-Chloro-5-methylpyridine
CAS 106737-85-3 18368-64-4
Structure Pyridine ring with -CH(Cl)CH₃ at C2Pyridine ring with -Cl directly on C2
Reactivity High (Alkylating agent)Low (Aryl halide)
Price Tier High (Specialty Building Block)Low (Commodity Chemical)

Part 1: Supply Chain Landscape & Pricing

Supplier Ecosystem

This compound is not a bulk commodity; it is a "Make-to-Order" or "Catalog Specialty" item. Tier 1 suppliers typically hold small stocks (grams) and synthesize bulk quantities (kilograms) upon request.

  • Primary Catalog Suppliers:

    • BLD Pharm: Confirmed listing.[1] Often ships with cold-chain protocols.

    • Apollo Scientific: Major UK-based supplier for fluorinated/chlorinated pyridines.

    • Enamine / ChemSpace: Likely sources for building blocks used in early-stage discovery.

Price Analysis (Estimated Q1 2026)

Pricing is highly volatile due to the compound's instability. Suppliers charge a premium for "fresh" batches re-assayed before shipment.

QuantityEstimated Price Range (USD)Lead TimeNotes
1 g $85 - $1501-2 WeeksResearch Grade (>95%)
5 g $250 - $4002-3 WeeksOften requires fresh synthesis
25 g $900 - $1,4004-6 WeeksBulk inquiry required
100 g+ Request Quote8+ WeeksCustom manufacturing campaign

Procurement Strategy: Do not stockpile this reagent. Order only what is needed for immediate campaigns (2-4 weeks). The degradation rate (dehydrohalogenation) can exceed 5% per month if stored improperly.

Part 2: Technical Profile & Synthesis Logic

Synthetic Pathway & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities in the Certificate of Analysis (CoA). The standard route involves the chlorination of the corresponding alcohol.

SynthesisPath cluster_QC Quality Control Checkpoints Precursor 1-(5-Methylpyridin-2-yl)ethanol (Alcohol Precursor) Target 2-(1-Chloroethyl)-5-methylpyridine (Target) Precursor->Target Chlorination (0°C to RT) Reagent SOCl2 (Thionyl Chloride) or POCl3 Reagent->Target Impurity1 Impurity A: 2-Vinyl-5-methylpyridine (Elimination Product) Target->Impurity1 Heat / Base (-HCl) Impurity2 Impurity B: Hydrolyzed Alcohol (Storage Degradant) Target->Impurity2 Moisture (+H2O)

Figure 1: Synthesis and degradation pathways. The presence of Impurity A (Vinyl) indicates thermal stress, while Impurity B (Alcohol) indicates moisture exposure.

Reactivity & Handling

The 1-chloroethyl group is a "benzylic-like" halide. The electron-deficient pyridine ring makes the C-Cl bond slightly more stable than a standard benzyl chloride, but it remains susceptible to:

  • Elimination: In the presence of weak bases (even bicarbonate), it eliminates HCl to form 2-vinyl-5-methylpyridine .

  • Hydrolysis: Exposure to ambient humidity reverts it to the alcohol.

Handling Protocol:

  • Storage: -20°C under Argon/Nitrogen.

  • Solvents: Use anhydrous DCM or Toluene. Avoid alcohols (methanol/ethanol) which can cause solvolysis (ether formation).

  • Weighing: Rapid weighing in a fume hood; do not leave open vessels.

Part 3: Quality Assurance & Validation

Analytical Methodology

Standard reverse-phase HPLC can be deceptive due to on-column hydrolysis.

Recommended QC Protocol:

  • 1H-NMR (CDCl3): The definitive test.

    • Diagnostic Signal: Look for the quartet of the methine proton (-CH (Cl)-CH3) around 5.0–5.2 ppm.

    • Impurity Check: Vinyl protons (multiplets at 5.5–6.5 ppm) indicate elimination.

  • HPLC (Non-Aqueous):

    • Use Normal Phase (Hexane/EtOAc) or very rapid Reverse Phase with high pH buffers (to suppress acid-catalyzed hydrolysis), though Normal Phase is safer.

  • TLC:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 10-20% EtOAc in Hexane.

    • Note: The spot may streak if the silica is acidic. Pre-treat plate with 1% Triethylamine.

Specification Template for Suppliers

When requesting quotes, copy/paste these requirements to ensure quality:

Product: 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3) Purity: >95.0% (by 1H-NMR) Impurity Limits:

  • 2-Vinyl-5-methylpyridine: < 2.0%

  • 1-(5-methylpyridin-2-yl)ethanol: < 2.0% Packaging: Anhydrous, septum-sealed vial, cold-pack shipping.

Part 4: Procurement Decision Logic

Use this workflow to validate incoming shipments or select suppliers.

ProcurementLogic Start Need 2-(1-Chloroethyl)-5-methylpyridine CheckCAS Verify CAS: 106737-85-3 (NOT 18368-64-4) Start->CheckCAS SupplierType Select Supplier Tier CheckCAS->SupplierType Decision Quantity Needed? SupplierType->Decision Catalog Catalog Supplier (BLD, Apollo) OrderSmall Order 1-5g Expect $100-$400 Catalog->OrderSmall Custom Custom Synthesis (CRO) OrderBulk Request Quote (RFQ) Specify 'Fresh Prep' Custom->OrderBulk Decision->Catalog < 10g Decision->Custom > 50g QC_Check On Arrival QC: 1H-NMR for Vinyl Impurity OrderSmall->QC_Check OrderBulk->QC_Check

Figure 2: Procurement decision tree emphasizing CAS verification and QC checks.

References

  • BLD Pharm. Product Page: 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3).[1] Retrieved from

  • PubChem. Compound Summary: 2-(1-Chloroethyl)-5-methylpyridine.[2] National Library of Medicine. Retrieved from

  • Apollo Scientific. Search Results for Chloro-methylpyridines. (General Catalog Reference). Retrieved from

  • ChemicalBook. Supplier List for CAS 106737-85-3. Retrieved from

Sources

Methodological & Application

Synthesis of 2-(1-Chloroethyl)-5-methylpyridine from 2-ethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Selective Synthesis of 2-(1-Chloroethyl)-5-methylpyridine via Radical-Initiated Chlorination of 2-Ethyl-5-methylpyridine

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(1-chloroethyl)-5-methylpyridine, a valuable heterocyclic intermediate for pharmaceutical and agrochemical development. The protocol details a selective and efficient method for the benzylic chlorination of 2-ethyl-5-methylpyridine using N-Chlorosuccinimide (NCS) as the chlorinating agent. We delve into the underlying free-radical mechanism, provide a detailed, step-by-step experimental procedure, and outline methods for purification and rigorous characterization of the target compound. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-rationalized approach to the synthesis of this and structurally related chlorinated pyridine derivatives.

Introduction and Strategic Rationale

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The targeted introduction of functional groups onto the pyridine scaffold is crucial for modulating the biological activity and physical properties of resulting molecules. Specifically, the 2-(1-chloroethyl) side-chain serves as a versatile synthetic handle, enabling subsequent nucleophilic substitution reactions to build molecular complexity.

The primary challenge in converting 2-ethyl-5-methylpyridine to 2-(1-chloroethyl)-5-methylpyridine lies in achieving regioselectivity. The molecule presents multiple potential sites for chlorination, including the benzylic protons of the ethyl group, the methyl group protons, and the aromatic pyridine ring itself. Direct chlorination with reagents like chlorine gas often leads to a mixture of products, including polychlorinated species, which complicates purification and reduces yield.[1]

This protocol leverages the unique reactivity of N-Chlorosuccinimide (NCS) in the presence of a radical initiator to selectively target the benzylic C-H bonds of the ethyl group. This position is preferentially attacked due to the resonance stabilization of the resulting benzylic radical intermediate by the adjacent pyridine ring. NCS is an ideal reagent for this purpose; it is a stable, crystalline solid that is safer and easier to handle than gaseous chlorine and serves as an excellent source of chlorine radicals under appropriate initiation conditions.[2][3]

Mechanistic Insight: Free-Radical Halogenation

The chlorination of the benzylic position of 2-ethyl-5-methylpyridine with NCS proceeds via a classic free-radical chain reaction mechanism.[2] The process can be broken down into three distinct stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photolysis. The resulting radicals abstract a hydrogen atom from a trace amount of available H-Cl or the substrate itself, but more critically, they can react with NCS to generate the key chlorine radical (Cl•).

  • Propagation: This is a self-sustaining cycle where a chlorine radical abstracts a benzylic hydrogen from the ethyl group of 2-ethyl-5-methylpyridine. This is the rate-determining and selectivity-conferring step, as the benzylic C-H bond is weaker than the others, and the resulting radical is resonance-stabilized. This benzylic radical then reacts with a molecule of NCS to yield the desired product, 2-(1-chloroethyl)-5-methylpyridine, and a succinimidyl radical. The succinimidyl radical can then abstract a chlorine from another NCS molecule to regenerate the chlorine radical, thus continuing the chain.

  • Termination: The reaction concludes when two radical species combine to form a stable, non-radical product.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Cycle) cluster_termination 3. Termination Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat (Δ) or Light (hν) Cl_Radical_init Chlorine Radical (Cl•) Initiator->Cl_Radical_init Generates Cl• Radical->Cl_Radical_init Generates Cl• NCS_init NCS NCS_init->Cl_Radical_init Generates Cl• Start_Mat 2-Ethyl-5-methylpyridine Benzylic_Radical Benzylic Radical (Resonance Stabilized) Start_Mat->Benzylic_Radical - HCl Product 2-(1-Chloroethyl)-5-methylpyridine Benzylic_Radical->Product + NCS - Succinimidyl• NCS_prop NCS Succ_Radical Succinimidyl Radical Cl_Radical_prop Chlorine Radical (Cl•) Succ_Radical->Cl_Radical_prop + NCS Cl_Radical_prop->Start_Mat Rad1 Radical 1 Stable_Product Stable Product Rad1->Stable_Product Combination Rad2 Radical 2 Rad2->Stable_Product Combination

Caption: Free-radical chain mechanism for the chlorination of 2-ethyl-5-methylpyridine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of approximately 5-10 grams. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

Reagents & Materials Equipment
2-Ethyl-5-methylpyridine (>98%)Three-neck round-bottom flask (250 mL)
N-Chlorosuccinimide (NCS, >98%)Reflux condenser with gas inlet/outlet
Azobisisobutyronitrile (AIBN)Magnetic stirrer and stir bar
Carbon tetrachloride (CCl₄), anhydrousHeating mantle with temperature controller
Sodium thiosulfate (Na₂S₂O₃), 10% aq. solutionInert gas line (Nitrogen or Argon)
Saturated sodium bicarbonate (NaHCO₃) solutionBuchner funnel and filter paper
Brine (saturated NaCl solution)Separatory funnel (500 mL)
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Deuterated chloroform (CDCl₃) for NMRNMR Spectrometer (≥400 MHz)
TLC plates (silica gel 60 F₂₅₄)GC-MS system

Safety Precaution: Carbon tetrachloride is a known carcinogen and ozone-depleting substance. Chlorobenzene can be used as an alternative solvent. AIBN is a flammable solid and can decompose violently upon heating; handle with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

3.2. Reaction Setup and Procedure

  • Apparatus Assembly: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Reagent Charging: To the flask, add 2-ethyl-5-methylpyridine (e.g., 6.05 g, 50 mmol). Dissolve it in 100 mL of anhydrous carbon tetrachloride.

  • Addition of NCS and Initiator: Add N-Chlorosuccinimide (7.35 g, 55 mmol, 1.1 eq). The slight excess of NCS ensures complete conversion of the starting material.[4] Finally, add the radical initiator, AIBN (0.41 g, 2.5 mmol, 0.05 eq).

  • Reaction Execution: With vigorous stirring, heat the mixture to reflux (approx. 77°C for CCl₄). The reaction progress can be monitored by TLC or GC analysis of aliquots taken periodically. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.

  • Reaction Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate as a white solid.

    • Filter the mixture through a Buchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL).

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 10% sodium thiosulfate solution (50 mL) to remove any unreacted NCS, saturated sodium bicarbonate solution (50 mL), and finally, brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

3.3. Purification

The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure 2-(1-chloroethyl)-5-methylpyridine.

  • Expected Boiling Point: Boiling points of similar compounds suggest a range of 90-110°C at reduced pressure (e.g., 10-20 mmHg).

  • Alternative: If distillation is not feasible, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Product Characterization

Rigorous analytical techniques are essential to confirm the structure and purity of the synthesized 2-(1-chloroethyl)-5-methylpyridine.

Technique Expected Results and Interpretation
¹H NMR Solvent: CDCl₃. The spectrum should show distinct signals: a doublet for the pyridine proton adjacent to the chloroethyl group (~8.3 ppm), two other aromatic protons, a quartet for the benzylic proton (-CHCl-) at ~5.1 ppm, a singlet for the methyl group on the ring (~2.3 ppm), and a doublet for the methyl group of the chloroethyl side chain (~1.8 ppm).
¹³C NMR Solvent: CDCl₃. Expect signals for five distinct aromatic carbons, one benzylic carbon (-CHCl-) at ~55-60 ppm, and two methyl carbons.
Mass Spec. (GC-MS) The mass spectrum should show a molecular ion peak (M⁺) at m/z = 155 and a characteristic M+2 peak at m/z = 157 with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[5]
Purity (GC) A single major peak in the gas chromatogram indicates high purity of the distilled product.

Process Workflow Diagram

Caption: Overall workflow for the synthesis and analysis of the target compound.

References

  • N-Chlorosuccinimide - Wikipedia . Wikipedia.

  • EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents . Google Patents.

  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320 .

  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents . Google Patents.

  • CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents . Google Patents.

  • Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 B1 .

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal . Organic Chemistry Portal.

  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions - Benchchem . Benchchem.

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Scilit . Scilit.

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide . Semantic Scholar.

  • [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed . PubMed.

  • 2-(1-Chloroethyl)-5-methylpyridine | C8H10ClN | CID 72942967 - PubChem . PubChem.

  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace . SciSpace.

  • Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis - Benchchem . Benchchem.

Sources

Nucleophilic substitution reactions of 2-(1-Chloroethyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Reactions of 2-(1-Chloroethyl)-5-methylpyridine

Abstract

This technical guide outlines the reactivity profile, handling protocols, and optimized reaction conditions for 2-(1-Chloroethyl)-5-methylpyridine , a highly reactive "picolyl-like" electrophile used in the synthesis of pharmaceutical intermediates (e.g., antihistamines, ligands). Unlike simple alkyl halides, this compound exhibits a complex competition between nucleophilic substitution (


), 

-elimination (E2), and intermolecular self-quaternization. This note provides a validated protocol to maximize substitution yields while suppressing the formation of the styrenyl side-product (2-vinyl-5-methylpyridine) and polymeric tars.

Introduction: The Reactivity Paradox

2-(1-Chloroethyl)-5-methylpyridine presents a unique challenge in organic synthesis due to the convergence of three structural factors:

  • The Pyridine Ring (Electronic Activation): The nitrogen atom renders the C2-position electron-deficient. Through inductive effects and resonance (if protonated), the adjacent benzylic carbon becomes highly electrophilic, accelerating nucleophilic attack.

  • The Secondary Carbon (Steric/Mechanistic Ambiguity): Unlike primary picolyl chlorides, the secondary chloride at the 1-ethyl position significantly increases the barrier to

    
     attack while stabilizing the transition state for ionization (
    
    
    
    ) and elimination.
  • The Acidic

    
    -Proton:  The proton on the methyl group of the ethyl chain is hyper-acidic due to the electron-withdrawing pyridine ring, making the compound prone to E2 elimination to form 2-vinyl-5-methylpyridine .
    

Critical Stability Warning: The free base of 2-(1-Chloroethyl)-5-methylpyridine is unstable at room temperature. It undergoes intermolecular self-quaternization (the pyridine nitrogen of one molecule attacks the alkyl chloride of another), leading to the formation of dark, insoluble polypyridinium tars. Always store and handle this compound as its hydrochloride salt.

Mechanistic Pathways & Control Strategy

To achieve high yields of the substitution product, the reaction conditions must be tuned to favor Pathway A (


) over Pathways B (Elimination) and C (Polymerization).

DOT Diagram 1: Reaction Pathways & Competitive Landscapes

ReactionPathways Substrate 2-(1-Chloroethyl)-5-methylpyridine (Free Base) SN2_Prod Substitution Product (Target) Substrate->SN2_Prod Pathway A: SN2 (Soft Nu, Low Temp) Elim_Prod 2-Vinyl-5-methylpyridine (Side Product) Substrate->Elim_Prod Pathway B: E2 (Hard Base, High Temp) Polymer Polypyridinium Tar (Degradation) Substrate->Polymer Pathway C: Self-Quat (Neat, RT, Long Time) Nu Nucleophile (Nu:)

Figure 1: Mechanistic divergence. Pathway A is favored by soft nucleophiles and non-polar solvents. Pathway B is driven by heat and strong bases. Pathway C occurs if the free base is left neat.

Experimental Protocols

Protocol A: Synthesis of Secondary/Tertiary Amines (Amination)

Application: Synthesis of ligands or amine-based pharmacophores.

Rationale: Amines can act as both nucleophiles and bases. To prevent elimination, we use a "swamping" stoichiometry (excess amine) or a non-nucleophilic auxiliary base (


) in a polar aprotic solvent.

Materials:

  • Substrate: 2-(1-Chloroethyl)-5-methylpyridine Hydrochloride (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., Piperidine, Morpholine) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

  • Base:

    
     (3.0 equiv) - Optional if amine is valuable; otherwise use excess amine.
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend 2-(1-Chloroethyl)-5-methylpyridine HCl salt  (10 mmol) in dry Acetonitrile (50 mL).
    
    • Note: Do not free-base the starting material beforehand.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Add the amine (25 mmol) dropwise over 10 minutes.

    • Observation: The suspension may clear as the HCl is scavenged, then reprecipitate amine-HCl salts.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C). Monitor by TLC or LCMS.

    • Critical:Do not heat. Heating above 40°C triggers rapid elimination to the vinylpyridine.

  • Quench: Once starting material is consumed (<4 hours), pour the mixture into saturated

    
     (50 mL).
    
  • Extraction: Extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate in vacuo at <30°C .
    
    • Warning: Do not use high vacuum with heat; the product may be volatile or unstable.

Protocol B: Etherification/Thioetherification

Application: Synthesis of ethers or thioethers.[1][2][3][4][5][6][7][8][9]

Rationale: Alkoxides are strong bases and will exclusively cause elimination (E2). Thiols are softer and better nucleophiles. For oxygen nucleophiles, use Phase Transfer Catalysis (PTC) to minimize basicity in the organic phase.

Materials:

  • Substrate: 2-(1-Chloroethyl)-5-methylpyridine HCl (1.0 equiv)

  • Nucleophile: Thiol (R-SH) or Alcohol (R-OH)

  • Base:

    
     (for thiols) or 50% NaOH + TBAB (for alcohols)
    

Procedure (Thiol Example):

  • Dissolve Thiol (1.1 equiv) and

    
     (2.5 equiv) in DMF at 0°C.
    
  • Add the pyridine-HCl salt portion-wise.

  • Stir at 0°C. The reaction is usually complete in <2 hours due to the high nucleophilicity of the thiol and the activation of the benzylic position.

Handling & Stability Guide

The stability of the starting material is the single most common failure point in these reactions.

StateStabilityStorage Condition
HCl Salt HighDesiccator, RT or 4°C. Hygroscopic.
Free Base Very Low Do not store. Generate in situ.
In Solution ModerateStable in DCM/EtOAc for hours at 0°C.

Workup Workflow for Maximum Purity:

DOT Diagram 2: Purification Logic

Workup RxnMix Reaction Mixture (Amine + Vinyl Impurity) AcidExt Acid Extraction (1M HCl) RxnMix->AcidExt Partition OrgLayer Organic Layer (Discards Non-Basic Impurities) AcidExt->OrgLayer Waste AqLayer Aqueous Layer (Contains Product Salt) AcidExt->AqLayer Keep BaseNeut Neutralization (pH 10, Cold) AqLayer->BaseNeut NaOH FinalExt DCM Extraction & Concentration BaseNeut->FinalExt Isolate

Figure 2: Acid-base workup strategy to remove neutral side products (like vinylpyridine polymers) and isolate the basic pyridine product.

Troubleshooting & Optimization

  • Problem: High levels of 2-vinyl-5-methylpyridine observed.

    • Cause: Reaction temperature too high or base too strong.

    • Solution: Switch to a weaker base (

      
       instead of 
      
      
      
      ) or lower temperature (-10°C). Ensure the amine is added slowly.
  • Problem: Low yield; black tar in flask.

    • Cause: Self-quaternization.

    • Solution: Dilute the reaction. High concentration favors intermolecular polymerization. Maintain concentration <0.2 M.

  • Problem: Racemization of chiral starting material.

    • Insight: The secondary benzylic position is prone to

      
       character. Even under 
      
      
      
      conditions, some racemization is expected due to the stability of the intermediate carbocation/ion-pair.
    • Fix: If chiral purity is essential, avoid the chloride route. Synthesize the amine via reductive amination of 2-acetyl-5-methylpyridine with the corresponding chiral amine.

References

  • Synthesis of Chloromethylpyridines: Ash, M. L., & Pews, R. G. (1981).[10] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry.

  • Elimination Mechanisms: Ruzziconi, R., et al. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis.

  • Safety & Vesicant Properties: Santa Cruz Biotechnology. Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.

  • Imine Reduction Route (Alternative): Gangadasu, B., et al. (2002). A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines. Heterocyclic Communications.

  • General Reactivity of Picolyl Chlorides: BenchChem. Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.

Sources

Using 2-(1-Chloroethyl)-5-methylpyridine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(1-Chloroethyl)-5-methylpyridine in Medicinal Chemistry

Part 1: Introduction & Strategic Context

2-(1-Chloroethyl)-5-methylpyridine (CAS: 106737-85-3) is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates, particularly for introducing a chiral or branched pyridine moiety.

While frequently confused with its structural isomers—such as the pesticide intermediate 2-chloro-5-methylpyridine or the Rupatadine precursor 3-(chloromethyl)-5-methylpyridine—this specific molecule offers a unique topological profile. The 1-chloroethyl group at the 2-position provides a secondary electrophilic site, allowing for the introduction of a methyl-branched linker. This branching can significantly alter the metabolic stability (blocking benzylic oxidation), solubility, and receptor binding affinity of the final drug candidate compared to linear methylene linkers.

Primary Applications:

  • Lead Optimization: Generating analogs of antihistamines (e.g., Desloratadine derivatives) to explore Structure-Activity Relationships (SAR).

  • Chiral Synthesis: When synthesized from an enantiopure alcohol, it serves as a chiral pool reagent for stereoselective N-alkylation or O-alkylation.

  • Bioisostere Development: Replacement of benzyl or phenethyl groups with the more polar, basic pyridyl-ethyl moiety.

Part 2: Chemical Profile & Safety (Crucial)

Warning: This compound is an alkylating agent . It shares structural similarities with nitrogen mustards and benzylic halides. It must be treated as a potential vesicant and lachrymator.

PropertySpecification
CAS Number 106737-85-3
IUPAC Name 2-(1-Chloroethyl)-5-methylpyridine
Molecular Weight 155.62 g/mol
Physical State Colorless to pale yellow oil (low melting solid)
Solubility Soluble in DCM, EtOAc, THF, Toluene; Reacts with Water/Alcohols
Stability Hydrolytically Unstable. Decomposes to the alcohol in moist air.[1] Thermally unstable (elimination to vinyl pyridine). Store at -20°C under Argon.

Part 3: Mechanistic Insight

The reactivity of 2-(1-Chloroethyl)-5-methylpyridine is governed by the "benzylic-like" resonance stabilization provided by the pyridine ring. However, unlike primary halides, the secondary nature of the ethyl group introduces a critical competition between Substitution (SN2) and Elimination (E2).

  • SN2 Pathway (Desired): Favored by polar aprotic solvents (DMF, CH₃CN), moderate bases (K₂CO₃), and nucleophiles with high "softness" (amines, thiols).

  • E2 Pathway (Undesired): Favored by strong, bulky bases (t-BuOK), high temperatures (>80°C), and protic solvents. This leads to the formation of 2-vinyl-5-methylpyridine , an irreversible byproduct.

  • SN1 Risk: In the presence of Lewis acids or protic solvents, the chloride can ionize to form a resonance-stabilized carbocation, leading to racemization if the starting material was chiral.

ReactionMechanism Start 2-(1-Chloroethyl)- 5-methylpyridine TS_SN2 Transition State (S_N2) Start->TS_SN2 + Nu, Base < 60°C Byproduct 2-Vinyl-5-methylpyridine (Elimination - E2) Start->Byproduct High Temp / Strong Base Nu Nucleophile (R2-NH) Nu->TS_SN2 Product N-Alkylated Product (Desired) TS_SN2->Product

Figure 1: Mechanistic competition between productive alkylation and elimination side-reactions.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Building Block

Rationale: Due to its instability, it is often best generated fresh from the stable precursor, 2-acetyl-5-methylpyridine.

Reagents:

  • 2-Acetyl-5-methylpyridine (Start Material)

  • Sodium Borohydride (NaBH₄)

  • Thionyl Chloride (SOCl₂)

  • Solvents: Methanol (anhydrous), Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reduction (Ketone to Alcohol):

    • Dissolve 2-acetyl-5-methylpyridine (10.0 mmol) in anhydrous Methanol (20 mL) at 0°C.

    • Add NaBH₄ (12.0 mmol) portion-wise over 15 minutes. Caution: H₂ gas evolution.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

    • Quench: Add saturated NH₄Cl solution. Extract with DCM. Dry organic layer (Na₂SO₄) and concentrate to yield 1-(5-methylpyridin-2-yl)ethanol.

  • Chlorination (Alcohol to Chloride):

    • Dissolve the intermediate alcohol (from step 1) in anhydrous DCM (30 mL).

    • Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise.

    • Optional: Add a catalytic amount of DMF (1 drop) to accelerate the Vilsmeier-Haack type mechanism.

    • Stir at RT for 2–4 hours. Monitor by TLC (the chloride runs significantly faster than the alcohol).

    • Workup (Critical): Evaporate volatiles under reduced pressure without heating above 30°C .

    • Neutralization: Rapidly partition the residue between cold DCM and cold saturated NaHCO₃. Dry quickly over MgSO₄ and concentrate.

    • Storage: Use immediately or store as a solution in DCM at -20°C.

Protocol B: N-Alkylation of a Pharmacophore (e.g., Desloratadine Analog)

Rationale: This protocol uses "Finkelstein conditions" (KI catalyst) to convert the secondary chloride to a more reactive iodide in situ, allowing for milder temperatures that prevent elimination.

Reagents:

  • Target Amine (e.g., Desloratadine, Piperazine derivative) (1.0 eq)

  • 2-(1-Chloroethyl)-5-methylpyridine (1.2 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (3.0 eq)

  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Workflow:

  • Preparation: In a flame-dried reaction vial, suspend the Amine (1.0 mmol), K₂CO₃ (3.0 mmol), and KI (0.1 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add 2-(1-Chloroethyl)-5-methylpyridine (1.2 mmol) dropwise.

    • Note: If the building block was stored in DCM, evaporate the DCM first or add the concentrated solution directly.

  • Reaction: Heat the mixture to 50–60°C .

    • Warning: Do NOT exceed 80°C. Higher temperatures favor the E2 elimination product (vinyl pyridine).

  • Monitoring: Monitor by HPLC or LC-MS after 4 hours. Look for the disappearance of the amine and the appearance of the product mass (M+1).

  • Workup:

    • Filter off the inorganic solids (K₂CO₃/KCl).

    • Concentrate the filtrate.[2]

    • Redissolve in EtOAc and wash with water (x2) and brine (x1).

  • Purification: Flash chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5) or Hexane:EtOAc (gradient). The basic pyridine nitrogen may streak; add 1% Triethylamine to the eluent if necessary.

SynthesisWorkflow RawMat 2-Acetyl-5-methylpyridine Alcohol Intermediate Alcohol (Reduction) RawMat->Alcohol NaBH4, MeOH Chloride 2-(1-Chloroethyl)-5-methylpyridine (Active Reagent) Alcohol->Chloride SOCl2, DCM Coupling Coupling Reaction (MeCN, K2CO3, KI, 60°C) Chloride->Coupling + Amine Core FinalDrug N-Alkylated Drug Analog Coupling->FinalDrug Purification

Figure 2: Complete synthetic workflow from stable precursor to final drug candidate.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield / Vinyl Pyridine Byproduct Temperature too high or base too strong.Lower reaction temp to 45-50°C. Switch from K₂CO₃ to NaHCO₃ or use less base.
Starting Material Hydrolysis Wet solvent or atmospheric moisture.Use anhydrous solvents (molecular sieves). Handle under N₂/Ar atmosphere.
Racemization (if Chiral) SN1 pathway activation.Avoid protic solvents (MeOH/EtOH) in the coupling step. Use strictly aprotic conditions (DMF/DMSO).
Product Streaking on TLC Interaction with silica.Pre-wash silica with 1% TEA or use Alumina plates.

Analytical Validation (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: UV 254 nm (Pyridine absorption).

  • Expectation: The chloride is relatively non-polar. The hydrolysis product (alcohol) will elute significantly earlier (more polar).

References

  • Chemical Identity & Properties: PubChem. 2-(1-Chloroethyl)-5-methylpyridine (CID 72942967).[1] National Library of Medicine. Link

  • Synthesis of Pyridine Chlorides: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Rupatadine Analog Chemistry (Contextual): Process for the synthesis of Rupatadine. (Patent EP0577957). Describes the analogous 3-methyl coupling, establishing the baseline for pyridine alkylations. Link

  • Finkelstein Reaction in Medicinal Chemistry: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Troubleshooting & Optimization

Storage stability of 2-(1-Chloroethyl)-5-methylpyridine at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated support resource from the Chemical Stability & Handling Division . It addresses the specific storage and stability challenges of 2-(1-Chloroethyl)-5-methylpyridine , a reactive intermediate often used in the synthesis of antihistamines (e.g., Rupatadine) and other pyridine-based pharmacophores.[1]

Topic: 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3)

Current Status: Critical Storage Protocol Active (-20°C)

Executive Summary: The "Why" Behind the Protocol

User Query: Why is storage at -20°C mandatory for this compound, and what happens if the cold chain is broken?

Scientist’s Analysis: 2-(1-Chloroethyl)-5-methylpyridine is not merely a "chemical"; it is a secondary picolyl chloride .[1] Structurally, the chlorine atom is on a carbon adjacent to the pyridine ring (a "benzylic-like" position).[1] This creates a "perfect storm" of reactivity:

  • Electrophilicity: The alkyl chloride is highly susceptible to nucleophilic attack.

  • Nucleophilicity: The nitrogen atom on the pyridine ring of a neighboring molecule is a good nucleophile.

  • Result: The compound destroys itself via intermolecular self-alkylation (quaternization), forming ionic dimers and polymers.[1]

Storage at -20°C is kinetically essential to arrest this bimolecular reaction.[1] At room temperature, the free base will spontaneously degrade into a dark, viscous tar (pyridinium salts) within days to weeks.

Degradation Pathways & Visual Mechanism

To understand the troubleshooting steps, you must visualize the invisible chemistry occurring in your vial.

DegradationPathways Start 2-(1-Chloroethyl)- 5-methylpyridine (Intact Reagent) Alcohol Hydrolysis Product (1-(5-methylpyridin-2-yl)ethanol) + HCl Start->Alcohol Hydrolysis Vinyl Elimination Product (2-Vinyl-5-methylpyridine) Start->Vinyl Elimination (-HCl) Polymer Self-Alkylation Product (Ionic Pyridinium Oligomers) *Dark Tar/Solid* Start->Polymer Intermolecular Quaternization Moisture Moisture/H2O Moisture->Alcohol Heat Heat (>0°C) / Time Heat->Vinyl Heat->Polymer

Figure 1: Primary degradation pathways. The bold black path (Self-Alkylation) is the dominant failure mode at room temperature.[1]

Critical Storage Protocols

Strict adherence to these steps is required to maintain purity >95%.

A. The "Golden Rule" of Form
  • Free Base (Liquid/Oil): Extremely unstable. MUST be stored at -20°C (or -80°C for long term).[1] Shelf life is often <3 months if not strictly controlled.[1]

  • Hydrochloride Salt (Solid): Significantly more stable. The protonation of the pyridine nitrogen shuts down the nucleophilic attack pathway (preventing self-alkylation).[1] If you have the option, always convert the free base to the HCl salt for long-term banking.[1]

B. Environmental Controls
ParameterRequirementScientific Rationale
Temperature -20°C ± 5°C Slows kinetic rate of self-quaternization.[1]
Atmosphere Argon or Nitrogen Prevents hydrolysis from atmospheric moisture.
Container Amber Glass Protects from light-induced radical degradation.[1]
Seal Parafilm + Desiccant Secondary barrier against condensation during thaw cycles.
Troubleshooting & FAQs

Q1: My sample has turned from a clear yellow oil to a dark, viscous sludge. Can I save it?

  • Diagnosis: Self-Alkylation (Polymerization). The dark color indicates the formation of conjugated pyridinium salts.[1]

  • Solution: Likely unrecoverable. You can attempt to dissolve the mixture in a non-polar solvent (e.g., Hexanes or Et2O). The "sludge" (polymer) is ionic and will likely precipitate or stick to the flask, while intact free base might remain in solution. However, purity is compromised. Discard and re-synthesize.

Q2: I see a new peak at ~1.5 min (RP-HPLC) or a triplet at ~1.4 ppm (1H NMR). What is it?

  • Diagnosis: Hydrolysis. The chlorine atom has been replaced by a hydroxyl group, forming 1-(5-methylpyridin-2-yl)ethanol .[1]

  • Cause: Moisture ingress. This often happens if the vial is opened while still cold, causing condensation to form inside.

  • Prevention: Always allow the vial to warm to room temperature inside a desiccator before opening.

Q3: Can I store the free base in solution?

  • Guidance: Yes, but choose wisely.

    • Avoid: Nucleophilic solvents (MeOH, EtOH) or chlorinated solvents that might contain trace acid/stabilizers.

    • Recommended: Store as a dilute solution in anhydrous Toluene or Hexane at -20°C. Dilution reduces the collision frequency between molecules, significantly slowing down self-alkylation.[1]

Q4: Is this compound widely available commercially?

  • Insight: It is often "made-to-order" or sold with short lead times because vendors cannot stock the free base for long periods.[1] If you buy it, request a fresh CoA (Certificate of Analysis) dated within the last 30 days.

Validated Analytical Check (Self-Validation)

Before using the reagent in a critical step, run this quick check:

1H NMR Protocol (CDCl3):

  • Look for the Methine Proton: The proton on the carbon bearing the chlorine (–CH(Cl)–) should appear as a quartet around 5.0–5.2 ppm .

  • Check for Vinyl: If you see doublets around 5.5–6.5 ppm , elimination has occurred (2-vinyl-5-methylpyridine).[1]

  • Check for Alcohol: A shift of the methine quartet upfield to ~4.8 ppm suggests hydrolysis.

References
  • Picolyl Chloride Instability: ChemicalBook. "4-Picolyl chloride hydrochloride Stability."[1] Monochlorinated alkyl pyridines are generally unstable and discolor rapidly on standing owing to self-quaternization.[1][2]

  • Degradation Pathways: BenchChem. "Technical Support Center: Pyridine Alkylation Reactions." Discusses overalkylation and reactivity of pyridine alkyl halides.

  • Related Compound Handling: Santa Cruz Biotechnology. "2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet."[1] Highlights the necessity of cold storage and moisture protection for picolyl chloride derivatives.

  • Synthesis Context: PubChem. "2-(1-Chloroethyl)-5-methylpyridine Compound Summary." Confirms structure and chemical identifiers (CAS 106737-85-3).[1]

Sources

Technical Support Center: Purification of 2-(1-Chloroethyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 2-(1-Chloroethyl)-5-methylpyridine, specifically focusing on the removal of persistent vinyl impurities.

Understanding the Challenge: The Origin of Vinyl Impurities

The primary vinyl impurity encountered during the synthesis and handling of 2-(1-Chloroethyl)-5-methylpyridine[1] is 5-ethenyl-2-methylpyridine (also known as 2-methyl-5-vinylpyridine)[2][3]. Its formation is primarily due to the dehydrochlorination of the parent compound.

Mechanism of Formation: Dehydrochlorination The 2-(1-Chloroethyl)-5-methylpyridine molecule contains a secondary alkyl chloride. This group is susceptible to elimination reactions, particularly when subjected to heat or basic conditions. The process involves the removal of a hydrogen atom from the adjacent methyl group and the chlorine atom, resulting in the formation of a stable, conjugated double bond and a molecule of hydrogen chloride (HCl).

This transformation is a common issue during thermal processes like distillation, where elevated temperatures can accelerate the degradation of the desired product into the vinyl impurity. The presence of any basic residue from preceding synthesis steps can also catalyze this unwanted reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary vinyl impurity I should be concerned about? The most common vinyl impurity is 5-ethenyl-2-methylpyridine (CAS 140-76-1)[2][3]. It is formed by the loss of HCl from the 2-(1-Chloroethyl)-5-methylpyridine molecule.

Q2: Why is the removal of this vinyl impurity so critical? Vinylpyridines are reactive monomers and can participate in unwanted polymerization reactions. In the context of drug development, such reactive impurities can lead to the formation of adducts with active pharmaceutical ingredients (APIs), affecting stability, efficacy, and safety. Regulatory bodies require stringent control of such process-related impurities.

Q3: What analytical methods are best for detecting and quantifying vinyl impurities? Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and sensitive method for baseline separation and quantification of both the parent compound and the vinyl impurity.[4] High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase column like a C18, can also be optimized for this separation.[5][6] For structural confirmation, GC-Mass Spectrometry (GC-MS) is invaluable.

Q4: Can I use a simple distillation to remove the vinyl impurity? Simple distillation is often insufficient and can even be counterproductive. The boiling points of 2-(1-Chloroethyl)-5-methylpyridine and 5-ethenyl-2-methylpyridine can be close, making separation difficult. Furthermore, the heat required for distillation can cause more of the desired product to decompose into the vinyl impurity. If distillation is attempted, it must be done under high vacuum and with precise temperature control.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification process in a practical question-and-answer format.

Problem 1: My GC analysis shows a significant peak for the vinyl impurity (>5%) after synthesis. What is my first step?

  • Likely Cause: The impurity may have formed during the synthesis workup, especially if high temperatures or basic conditions were involved.

  • Recommended Action: Acid Wash & Extraction. Before attempting any thermal purification, perform an acid-base extraction.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine nitrogen on both your product and the impurity will be protonated, forming water-soluble pyridinium salts that move to the aqueous layer.

    • Separate the aqueous layer. Cool it in an ice bath and carefully basify with a cold base solution (e.g., 6M NaOH) to a pH >10. This regenerates the free pyridine compounds.

    • Back-extract the purified compounds into a fresh organic solvent.

    • Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure.

  • Causality: This acid-base extraction is highly effective for removing non-basic impurities. While it won't separate the desired product from the vinyl impurity, it provides a cleaner starting material for subsequent, more selective purification steps.

Problem 2: I tried vacuum distillation, but my product purity did not improve, and I lost a significant amount of material.

  • Likely Cause: Thermal decomposition (dehydrochlorination) is occurring in the distillation flask. The boiling points are likely too close for effective separation without a high-efficiency column.

  • Recommended Action: Fractional Vacuum Distillation. A simple distillation setup lacks the necessary efficiency.

    • Principle: Fractional distillation utilizes a fractionating column (e.g., a Vigreux or packed column) placed between the distillation flask and the condenser.[7][8] This column provides a large surface area with a temperature gradient (hotter at the bottom, cooler at the top), allowing for many successive condensation and vaporization cycles.[8] Each cycle enriches the vapor with the more volatile component (the component with the lower boiling point).

    • Key Parameters: High vacuum is essential to lower the boiling points and minimize thermal stress. A well-insulated column is crucial to maintain the temperature gradient. Collect small fractions and analyze each by GC to determine the purity profile.

  • Data-Driven Decision: The table below highlights the importance of vacuum in this process.

CompoundBoiling Point (Atmospheric)Boiling Point (Under Vacuum)Notes
2-(1-Chloroethyl)-5-methylpyridineEstimated >200 °C (with decomposition)Lowered significantly under vacuumHigh temperatures cause rapid decomposition.
5-ethenyl-2-methylpyridine~187 °CLowered significantly under vacuumMore thermally stable than the chloro-analogue.

Problem 3: My material is highly sensitive to heat, and even fractional distillation is causing degradation. What are my non-thermal options?

  • Likely Cause: The chloroethyl group is particularly labile in your specific compound.

  • Recommended Action: Crystallization or Co-crystallization. This method exploits differences in solubility between the desired compound and the impurity.

    • Principle: A suitable solvent is one in which the desired product has high solubility at an elevated temperature but low solubility at a reduced temperature, while the impurity remains soluble at the lower temperature.

    • Protocol: See the detailed protocol in Section 4.

    • Insight: Finding the right solvent system is key and may require screening several options (e.g., hexanes, heptane, isopropanol, or mixtures thereof). Co-crystallization, where a specific "co-former" molecule is added to induce crystallization, can also be a powerful, highly selective technique.[9]

Detailed Experimental Protocols

Protocol 1: High-Efficiency Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus using a short-path distillation head and a Vigreux or packed fractionating column (minimum 20 cm). Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a two-necked flask for distillation, with one neck for a thermometer/sensor to measure vapor temperature and the other for the column.

  • Vacuum: Connect the apparatus to a high-vacuum pump capable of achieving <1 mmHg, with a cold trap in between.

  • Heating: Use a heating mantle with a magnetic stirrer and add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Execution:

    • Slowly heat the crude material while pulling a vacuum.

    • Observe the vapor temperature. A stable, lower-temperature plateau indicates the distillation of more volatile impurities. Collect this as the "forerun" fraction.

    • As the vapor temperature rises and stabilizes again, begin collecting the main product fractions in separate receiving flasks.

    • It is critical to stop the distillation before all the material is gone to avoid concentrating and potentially charring non-volatile residues.

  • Analysis: Analyze each fraction by GC or HPLC to determine its purity and pool the fractions that meet the required specification.

Protocol 2: Purification via Crystallization
  • Solvent Screening: In small vials, test the solubility of your impure oil in various solvents (e.g., hexane, heptane, ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A good candidate solvent will fully dissolve the material when hot but show poor solubility when cold.

  • Dissolution: In a flask, dissolve the impure 2-(1-Chloroethyl)-5-methylpyridine in the minimum amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to room temperature. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator. Allow several hours for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying 2-(1-Chloroethyl)-5-methylpyridine based on the initial impurity profile.

PurificationWorkflow Start Start: Crude Product Analysis (GC/HPLC) ImpurityCheck Vinyl Impurity > 2%? Start->ImpurityCheck AcidWash Perform Acid-Base Extraction ImpurityCheck->AcidWash Yes Reanalyze1 Re-analyze Purity ImpurityCheck->Reanalyze1 No AcidWash->Reanalyze1 ImpurityCheck2 Vinyl Impurity > 2%? Reanalyze1->ImpurityCheck2 FracDist Fractional Vacuum Distillation ImpurityCheck2->FracDist Yes FinalAnalysis Final Purity Analysis ImpurityCheck2->FinalAnalysis No Crystallize Consider Crystallization (If Thermally Labile) FracDist->Crystallize Alternative FracDist->FinalAnalysis Crystallize->FinalAnalysis End End: Pure Product FinalAnalysis->End

Caption: Decision workflow for purification strategy.

References

  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • SIELC Technologies. (2018, February 16). Separation of 2-Methyl-5-vinylpyridine on Newcrom R1 HPLC column.
  • Benchchem. (2025, December). Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis.
  • PubChem. (n.d.). 2-Methyl-5-vinylpyridine.
  • ResearchGate. (2025, August 7). Structure and reactivity of pyridine crystal under pressure.
  • chemeurope.com. (n.d.). Fractional distillation.
  • OSHA. (n.d.). Pyridine.
  • PubMed Central (PMC). (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.
  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
  • Wikipedia. (n.d.). Fractional distillation.
  • Dissertation. (n.d.). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives.
  • BIOMED CHROMATOGR. (2023, May). Method precision for 2-hydroxy-5-methyl pyridine, Pirfenidone and Iodobenzene.
  • ChemBAM. (n.d.). Purification by fractional distillation.
  • PubChem. (n.d.). 2-(1-Chloroethyl)-5-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-vinylpyridine (TBC/t-BuOH stabilized).
  • ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • PubMed. (2006, November 15). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography].
  • Royal Society of Chemistry. (n.d.). Fractional distillation.
  • ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
  • Chemistry LibreTexts. (2023, January 29). Fractional Distillation of Non-ideal Mixtures (Azeotropes).
  • Google Patents. (n.d.). US3244755A - Purification of vinyl chloride.
  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 2-(1-Chloroethyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(1-Chloroethyl)-5-methylpyridine , a critical intermediate in the synthesis of antihistamines like Rupatadine.

This document is structured to serve as a comparative analytical tool , distinguishing the target compound from its synthetic precursor (alcohol) and common elimination byproducts (vinyl).

Executive Summary & Compound Profile

2-(1-Chloroethyl)-5-methylpyridine is a pyridine derivative characterized by a chiral chloroethyl side chain at the C2 position and a methyl group at the C5 position.[1][2] In drug development, it serves as a key electrophile.

  • CAS No: 106737-85-3 (Related: 18368-64-4 for 2-chloro-5-methylpyridine ring analog)

  • Molecular Formula:

    
    
    
  • Key Analytical Challenge: Distinguishing the chloro-substitution from the hydroxy-precursor and the vinyl-elimination impurity.

Structural Visualization

The molecule contains three distinct spin systems useful for NMR analysis:

  • Aromatic Pyridine Ring: 3 protons (ABX or AMX system depending on field strength).

  • Benzylic Chiral Center: 1 methine proton (deshielded quartet).

  • Aliphatic Side Chain: 1 methyl group (doublet) and 1 ring-methyl (singlet).

Comparative Spectral Analysis

The "performance" of an NMR assay is defined by its ability to resolve the product from impurities. The following data compares the Target (Chloro) against its Precursor (Hydroxy) and Elimination Byproduct (Vinyl).

A. Target vs. Precursor (Conversion Monitoring)

The most critical process control is monitoring the chlorination of 2-(1-hydroxyethyl)-5-methylpyridine .

Proton AssignmentTarget: Chloro-Derivative (

ppm,

)
Precursor: Hydroxy-Derivative (

ppm,

)
Diagnostic Shift (

)
-CH(X)-CH3 (Methine) 5.15 – 5.25 (q) 4.85 – 4.95 (q) +0.3 ppm (Downfield)
-CH(X)-CH3 (Methyl) 1.80 – 1.85 (d) 1.45 – 1.55 (d) +0.35 ppm (Downfield)
Ar-CH3 (Ring Methyl) 2.35 (s)2.32 (s)Negligible
Ar-H6 (Ortho to N) 8.40 – 8.45 (d)8.35 – 8.40 (d)Minor

Analytical Insight:

  • The "Gold Standard" Signal: The doublet of the methyl group in the ethyl side chain is the most reliable indicator of conversion. In the alcohol precursor, this doublet appears upfield (~1.5 ppm). Upon chlorination, the inductive effect of chlorine shifts this doublet downfield to ~1.85 ppm.

  • Methine Resolution: The methine quartet also shifts downfield, but can sometimes overlap with solvent satellites or water peaks in wet

    
    . The methyl doublet is often cleaner.
    
B. Target vs. Impurity (Purity Profiling)

A common side reaction during chlorination (especially with


 and heating) is the elimination of HCl to form 5-methyl-2-vinylpyridine .
Proton AssignmentTarget: Chloro-DerivativeImpurity: Vinyl-DerivativeDetection Strategy
Vinyl Region Absent 5.40 (d), 6.15 (d), 6.75 (dd) Critical Check
Methine (-CH-) 5.20 (q)AbsentLoss of Quartet
Side Chain Methyl 1.85 (d)AbsentLoss of Doublet

Analytical Insight:

  • Any signals in the 5.3 – 6.8 ppm region indicate thermal elimination. A pure batch of the chloro-intermediate must be "silent" in this olefinic region.

Detailed Signal Assignment (Target Compound)

The following table provides the specific assignment for 2-(1-Chloroethyl)-5-methylpyridine in


 at 400 MHz.
PositionTypeShift (

)
Multiplicity

Coupling (Hz)
Explanation
H-6 Ar-H8.42 Doublet (d)

Ortho to N, deshielded. Meta-coupling to H-4.
H-4 Ar-H7.55 dd

Para to N. Couples with H-3 and H-6.
H-3 Ar-H7.35 Doublet (d)

Meta to N, Ortho to alkyl. Shielded relative to H-6.[3]
-CH(Cl)- Methine5.20 Quartet (q)

Deshielded by Cl and Ring.
Ar-CH3 Methyl2.35 Singlet (s)-Attached to aromatic ring (Pos 5).
-CH(Cl)-CH3 Methyl1.85 Doublet (d)

Couples with Methine.

Experimental Protocol & Methodology

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Step 1: Solvent Selection[5]
  • Recommended: Chloroform-d (

    
    ) with 0.03% TMS.
    
    • Reasoning: Excellent solubility for chlorinated pyridines. The residual water peak (1.56 ppm) does not overlap with the critical methyl doublet (1.85 ppm).

  • Alternative: DMSO-

    
    .
    
    • Warning: Residual water in DMSO appears at ~3.33 ppm, which is safe, but the viscosity of DMSO can broaden the coupling of the methine quartet. Use only if the compound is unstable/volatile in

      
      .
      
Step 2: Sample Preparation
  • Weigh 10–15 mg of the oil/solid.

  • Dissolve in 0.6 mL of

    
    .
    
  • Filtration (Optional but Recommended): If the sample was prepared using

    
    , residual solid hydrochloride salts may cause line broadening. Filter through a small cotton plug if the solution is cloudy.
    
Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for >95% purity); 64 (Required for <1% impurity detection).

  • Relaxation Delay (D1): Set to

    
     sec to ensure accurate integration of the aromatic protons vs. methyl protons.
    

Analytical Workflow (Decision Tree)

The following diagram outlines the logic flow for assessing the quality of the synthesized intermediate.

NMR_Analysis_Flow Start Acquire 1H NMR Spectrum (CDCl3) Check_Vinyl Check Region 5.3 - 6.8 ppm (Vinyl Signals?) Start->Check_Vinyl Vinyl_Present Impurity Detected: Elimination Product (2-vinyl-5-methylpyridine) Check_Vinyl->Vinyl_Present Signals Found Check_Doublet Check Methyl Doublet Position Check_Vinyl->Check_Doublet Region Silent Doublet_15 Doublet at ~1.50 ppm Check_Doublet->Doublet_15 Major Peak Doublet_18 Doublet at ~1.85 ppm Check_Doublet->Doublet_18 Major Peak Fail_Inc FAIL: Incomplete Reaction (Alcohol Precursor) Doublet_15->Fail_Inc Check_Integration Integration Ratio Check Methine (1H) : Methyl (3H) Doublet_18->Check_Integration Pass PASS: Pure 2-(1-Chloroethyl)-5-methylpyridine Check_Integration->Pass Ratio ~ 1:3 Fail_Int FAIL: Stoichiometry Error (Check Integration) Check_Integration->Fail_Int Ratio Deviant

Figure 1: Analytical Logic Flow for Quality Control of 2-(1-Chloroethyl)-5-methylpyridine.

References

  • Context: Provides baseline ring proton shifts for the 2-chloro-5-methylpyridine analog.
  • National Institute of Standards and Technology (NIST). (2023). Pyridine, 2-ethyl-5-methyl- Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved February 25, 2026, from [Link]

    • Context: Reference for the ethyl-substituted analog to valid
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. [Link]

    • Context: Standard reference for solvent residual peaks (CDCl3/DMSO) and common impurities.
  • PubChem. (n.d.).[5] 2-(1-Chloroethyl)-5-methylpyridine Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]

    • Context: Confirmation of molecular structure and identifiers (CID 72942967).
  • Context: Methodology for predictive spectroscopic analysis of substituted pyridines.

Sources

Technical Comparison: Reactivity & Stability Profiles of 2-Chloromethyl vs. 2-(1-Chloroethyl) Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 2-chloromethylpyridine (2-CMP) and 2-(1-chloroethyl)pyridine (2-1-CEP) . While structurally similar, the addition of a methyl group at the benzylic position in 2-1-CEP fundamentally alters the reactivity landscape, shifting the dominant failure mode from polymerization (in 2-CMP) to elimination (in 2-1-CEP).

Key Takeaway:

  • 2-CMP is a superior electrophile for

    
     reactions but possesses critical instability as a free base, requiring storage as a hydrochloride salt.
    
  • 2-1-CEP offers improved shelf-stability but suffers from steric hindrance and a high propensity for elimination to 2-vinylpyridine under basic conditions.

Structural & Electronic Analysis

The distinct behaviors of these two synthons are dictated by the interplay between the electron-deficient pyridine ring and the steric environment of the chloromethyl/ethyl group.

Feature2-Chloromethylpyridine (2-CMP)2-(1-Chloroethyl)pyridine (2-1-CEP)
Structure Primary benzylic-like halideSecondary benzylic-like halide
Steric Hindrance Low (Accessible electrophile)Moderate (Methyl group hinders attack)
Electronic Effect Inductive destabilization by Pyridine NInductive destabilization + Hyperconjugation
Chirality AchiralChiral (Racemic or Enantiopure)
Primary Risk Self-Quaternization (Polymerization) Elimination (

)
Mechanistic Implications

The pyridine nitrogen is electron-withdrawing (inductive effect,


), which generally destabilizes carbocation formation at the 

-position. Consequently,

pathways are slower than typical benzylic systems.
  • 2-CMP: Lacks steric bulk, making it highly susceptible to

    
     attack.
    
  • 2-1-CEP: The

    
    -methyl group introduces steric bulk, retarding 
    
    
    
    rates. While secondary halides often favor
    
    
    , the electron-deficient ring makes the carbocation intermediate energetically costly, often forcing the reaction toward elimination (
    
    
    ) in the presence of bases.

Stability & Handling: The "Self-Destruct" Modes

The most critical operational difference lies in how these molecules degrade.

2-CMP: The Polymerization Trap

2-CMP free base is inherently unstable. The basic nitrogen of one molecule acts as a nucleophile, attacking the electrophilic carbon of another. This intermolecular


 reaction cascades into a colored, ionic polymer (often red/brown).

Handling Rule: Always store as 2-CMP·HCl . Generate the free base in situ or immediately prior to use at low temperatures (


C).
2-1-CEP: The Elimination Risk

2-1-CEP is less prone to self-quaternization due to steric hindrance. However, it possesses


-hydrogens. In the presence of a base (even weak bases), it readily undergoes dehydrohalogenation to form 2-vinylpyridine , a Michael acceptor that can polymerize or react non-selectively.
Visualization: Degradation Pathways

The following diagram illustrates the divergent failure modes of the two compounds.

ReactivityComparison cluster_legend Reaction Conditions CMP 2-Chloromethylpyridine (Free Base) Polymer Ionic Polymer (Red/Brown Solid) CMP->Polymer Intermolecular Self-Alkylation (Rapid at RT) Product Target Substitution Product CMP->Product Nucleophile (S_N2) (Fast) CEP 2-(1-Chloroethyl)pyridine Vinyl 2-Vinylpyridine (Elimination Product) CEP->Vinyl Base / Heat (E2) (Dominant Side Reaction) CEP->Product Nucleophile (Slow S_N2 / S_N1) Warning: 2-CMP requires acid stabilization. Warning: 2-CMP requires acid stabilization.

Figure 1: Divergent degradation pathways. 2-CMP fails via self-polymerization, while 2-1-CEP fails via elimination to vinylpyridine.

Nucleophilic Substitution Performance[2][3][4][5][6][7]

Comparative Kinetics

Experimental observations in heterocyclic synthesis confirm the following reactivity order for nucleophilic substitution (


):


Parameter2-CMP2-1-CEP
Reaction Type Dominant

Mixed

/

(slow)
Nucleophile Sensitivity High (Rate depends heavily on Nu strength)Moderate
Solvent Effect Polar aprotic accelerates

Polar protic may assist

(solvolysis)
Side Reactions N-alkylation of the pyridine ringElimination (

)

Experimental Protocols

Protocol A: Safe Handling of 2-Chloromethylpyridine (2-CMP)

Objective: Use 2-CMP in a nucleophilic substitution without triggering polymerization.

Reagents:

  • 2-Chloromethylpyridine Hydrochloride (2-CMP[1][2]·HCl)

  • Dichloromethane (DCM) or Toluene

  • Saturated

    
     or 
    
    
    
    (cold)

Methodology:

  • Dissolution: Suspend 2-CMP·HCl in DCM at 0°C .

  • Neutralization (Just-in-Time): Add cold saturated

    
     slowly with vigorous stirring. Do not use strong bases like NaOH to avoid hydrolysis.
    
  • Separation: Quickly separate the organic layer containing the free base.

  • Drying: Dry over

    
     for < 5 minutes  at 0°C.
    
  • Immediate Use: Filter the solution directly into the reaction vessel containing the nucleophile. Never concentrate the free base to dryness.

Protocol B: Substitution of 2-(1-Chloroethyl)pyridine (2-1-CEP)

Objective: Minimize elimination to 2-vinylpyridine.

Reagents:

  • 2-(1-Chloroethyl)pyridine[3]

  • Weak Base (

    
     or 
    
    
    
    ) - Avoid alkoxides or hydrides.
  • Solvent: Acetonitrile or DMF

Methodology:

  • Nucleophile Activation: Pre-stir the nucleophile with

    
     in Acetonitrile for 30 minutes.
    
  • Addition: Add 2-1-CEP dropwise.

  • Temperature Control: Maintain temperature < 60°C . Higher temperatures exponentially increase the rate of elimination (

    
    ) over substitution (
    
    
    
    ).
  • Monitoring: Monitor by TLC/HPLC for the appearance of 2-vinylpyridine (distinct UV signature).

Decision Matrix

Use the following logic to select the appropriate reagent for your synthetic route:

ScenarioRecommended ReagentReason
Primary Amine Alkylation 2-CMP Fast reaction; 2-1-CEP will likely eliminate due to amine basicity.
Thiol Alkylation 2-CMP or 2-1-CEP Thiols are excellent nucleophiles and weak bases; 2-1-CEP works well here.
Chiral Synthesis 2-1-CEP Allows for diastereoselective synthesis (though racemization is a risk via

).
Large Scale Mfg 2-CMP·HCl Easier to handle as a solid salt than the liquid/oil 2-1-CEP.

References

  • BenchChem. (2025).[4][5][6] An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23393, 2-(Chloromethyl)pyridine. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for benzylic halide reactivity and / competition).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for pyridine ring electronics and reactivity).

Sources

Technical Comparison Guide: GC-MS Profiling of 2-(1-Chloroethyl)-5-methylpyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Identification of 2-(1-Chloroethyl)-5-methylpyridine Impurities Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of antihistamines like Desloratadine and Rupatadine, 2-(1-Chloroethyl)-5-methylpyridine (CEMP) serves as a critical electrophilic intermediate.[1] Its purity directly impacts the yield and safety of the final API.[2] While High-Performance Liquid Chromatography (HPLC) is the standard for routine purity release, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior analytical choice for structural elucidation of process-related impurities, particularly structural isomers and halogenated byproducts.[1]

This guide objectively compares GC-MS against LC-MS and HPLC-UV, providing a validated protocol for identifying impurities such as 2-vinyl-5-methylpyridine (elimination product) and 2-ethyl-5-methylpyridine (starting material).[1]

Impurity Landscape & Chemistry

Understanding the synthesis pathway is prerequisite to effective impurity profiling.[2] CEMP is typically synthesized via radical chlorination of 2-ethyl-5-methylpyridine or chlorination of the corresponding alcohol.[1]

Key Impurities
Impurity NameStructure NoteOriginCriticality
2-Ethyl-5-methylpyridine Starting MaterialIncomplete ReactionHigh (Competes in next step)
2-Vinyl-5-methylpyridine Elimination ProductThermal degradation / Over-heatingHigh (Polymerization risk)
2-(1-Hydroxyethyl)-5-methylpyridine Hydrolysis ProductMoisture ingressMedium (Reduces yield)
2-Chloro-3-methylpyridine RegioisomerIsomeric starting materialHigh (Hard to separate)
Pathway Visualization

The following diagram illustrates the genesis of these impurities, guiding the analyst on what to look for in the chromatogram.

ImpurityPathways Start 2-Ethyl-5-methylpyridine (Starting Material) Product 2-(1-Chloroethyl)-5-methylpyridine (Target) Start->Product Radical Chlorination Vinyl 2-Vinyl-5-methylpyridine (Elimination) Product->Vinyl -HCl (Thermal/Base) Hydroxy 2-(1-Hydroxyethyl)-5-methylpyridine (Hydrolysis) Product->Hydroxy +H2O (Hydrolysis)

Caption: Figure 1. Synthesis and degradation pathways of 2-(1-Chloroethyl)-5-methylpyridine showing origins of key impurities.

Technical Comparison: GC-MS vs. Alternatives

Why choose GC-MS? The decision rests on the physicochemical properties of CEMP: it is a volatile, semi-polar, halogenated aromatic .[2]

Comparative Analysis Table
FeatureGC-MS (EI) LC-MS (ESI) HPLC-UV
Primary Utility Structural Identification of volatiles & isomers.[1]Analysis of non-volatile, polar, or thermally labile degradants.[2][3][4]Routine quantitative purity release (QC).[2]
Isomer Resolution Superior. Capillary columns (e.g., DB-5) resolve positional isomers (2- vs 3-methyl) efficiently.[1]Moderate. Requires specialized chiral or PFP columns for similar resolution.Low. Relies solely on retention time; no structural confirmation.[2]
Spectral Data Fingerprint. EI (70eV) provides reproducible fragmentation for library matching (NIST).[1]Soft Ionization.[2][4][5] Gives [M+H]+ but lacks rich structural fragments without MS/MS.None. UV spectra are often identical for pyridine isomers.[2]
Sample Prep Risk Solvent Choice. Must use aprotic solvents (DCM/Hexane) to prevent solvolysis.[1][2]High. Aqueous mobile phases can hydrolyze CEMP to the alcohol during analysis.[2]High. Same hydrolysis risk as LC-MS.[1][2]
Limit of Detection < 1 ppm (SIM mode).[2][6]< 0.1 ppm (MRM mode).[2]~10-50 ppm.[1][2]
Expert Verdict

GC-MS is the Gold Standard for this specific application because:

  • Volatility: CEMP and its vinyl/ethyl impurities are ideally suited for gas phase analysis.

  • Stability: Unlike LC, GC allows the use of anhydrous solvents (e.g., Dichloromethane), preventing the in-situ conversion of the chloro-compound to the hydroxy-impurity during the run.

  • Library Matching: The distinct fragmentation of the chloro-ethyl group vs. the vinyl group allows instant identification of thermal degradation products.[2]

Experimental Protocol (GC-MS)[1][9][10][11][12]

This protocol is designed to minimize thermal degradation in the injector while maximizing resolution of isomers.[2]

A. Sample Preparation (Crucial Step)[2]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous).[1][2] Do NOT use Methanol or Ethanol , as they will react with the chloro-group to form ether impurities.[2]

  • Concentration: 1 mg/mL for scan mode; 10 µg/mL for impurity profiling.[1][2]

  • Filtration: 0.2 µm PTFE filter (Avoid Nylon which may degrade).[1][2]

B. Instrumental Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column: DB-5ms or Rtx-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1]

    • Why: Low bleed and slight polarity help separate the pyridine ring isomers.[2]

  • Inlet: Split Mode (10:1).

    • Temperature: 200°C (Note: Keep this lower than the standard 250°C to prevent thermal elimination of HCl to form the vinyl impurity).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Focus volatiles).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI Source @ 230°C, Quad @ 150°C.

  • Scan Range: 35–350 m/z.[1][2]

C. Self-Validating System Suitability

To ensure the method is working:

  • Resolution Check: The resolution (

    
    ) between 2-Ethyl-5-methylpyridine and 2-Vinyl-5-methylpyridine must be > 1.5.[1]
    
  • Inertness Check: Inject a standard of pure CEMP. If the "Vinyl" peak area increases over sequential injections, the liner is dirty (active sites causing dehydrohalogenation) and must be changed.[2]

Data Interpretation & Fragmentation[2][11]

Correctly interpreting the mass spectrum is vital for distinguishing the target from its impurities.[2]

Fragmentation Mechanism (EI @ 70eV)
  • Molecular Ion (M+):

    • CEMP: Shows characteristic Chlorine isotope cluster (3:1 ratio) at m/z 155 and 157 .[2]

  • Primary Fragmentation:

    • Loss of Cl (M-35): Generates a stable ethyl-pyridine carbocation at m/z 120 .[1] This is often the base peak.[2]

    • Loss of Methyl (M-15): Observed but less dominant.[1][2]

  • Impurity Fingerprints:

    • 2-Vinyl-5-methylpyridine: M+ at m/z 119 .[1] Absence of isotope pattern (No Cl).

    • 2-Ethyl-5-methylpyridine: M+ at m/z 121 .[1] Fragment at m/z 106 (Loss of methyl).[2]

Analytical Decision Tree

Use this logic flow to identify unknown peaks in your chromatogram.

DecisionTree Start Unknown Peak Detected Isotope Isotope Pattern? (M and M+2 ratio ~3:1) Start->Isotope HasCl Contains Chlorine Isotope->HasCl Yes NoCl No Chlorine Isotope->NoCl No MassCheck1 M+ = 155/157? HasCl->MassCheck1 MassCheck2 M+ = 119? NoCl->MassCheck2 Target Target: CEMP MassCheck1->Target Yes Isomer Isomeric Impurity (e.g., 2-Cl-3-Me-Pyridine) MassCheck1->Isomer No (Check Retention) Vinyl Impurity: Vinyl-Analogue (Thermal Degradation?) MassCheck2->Vinyl Yes Ethyl Impurity: Ethyl-Analogue (Starting Material) MassCheck2->Ethyl No (Check M+ 121)

Caption: Figure 2. MS Spectral Decision Tree for identifying chlorinated vs. non-chlorinated pyridine impurities.

References

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS for Impurity Testing: A Comparative Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 72942967: 2-(1-Chloroethyl)-5-methylpyridine.[1][7] Retrieved from [Link]

  • Shimadzu Application News. (2020). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics and Impurity Research. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1-Chloroethyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 106737-85-3 Formula: C₈H₁₀ClN Molecular Weight: 155.62 g/mol Synonyms: 5-Methyl-2-(1-chloroethyl)pyridine; SB55210[1]

Part 1: Executive Safety Summary

Do not treat this compound as a standard organic solvent. 2-(1-Chloroethyl)-5-methylpyridine is a reactive pyridyl-alkyl halide . Unlike simple aryl chlorides (e.g., chlorobenzene), the chlorine atom on the ethyl side chain is highly labile. This chemical structure classifies it as a potential alkylating agent and a lachrymator .

Immediate Hazard Profile:

  • Reactivity: Susceptible to rapid hydrolysis upon contact with atmospheric moisture, evolving toxic Hydrogen Chloride (HCl) gas.

  • Health Risk: Severe skin/eye irritant (potential corrosive).[2] High risk of respiratory distress if mist/vapors are inhaled.

  • Sensitization: High potential for skin sensitization due to protein alkylation mechanisms.

Part 2: Risk Assessment Strategy (The "Why")

Effective protection requires understanding the mechanism of injury. We do not select PPE based solely on a generic MSDS, but on the compound's reactivity profile.

The Mechanism of Hazard[3]
  • Alkylation: The 1-chloroethyl group is electrophilic. It can attack nucleophilic sites on biological proteins (skin/eyes), leading to chemical burns that may not be immediately painful but cause deep tissue damage over hours.

  • Hydrolysis:

    
    .
    
    • Result: If this contacts moist mucous membranes (eyes/lungs), it generates hydrochloric acid in situ.

Decision Logic for PPE Selection

RiskLogic Chemical 2-(1-Chloroethyl)- 5-methylpyridine Prop1 Labile Cl (Alkylating) Chemical->Prop1 Prop2 Moisture Sensitive Chemical->Prop2 Risk1 Dermal Absorption Prop1->Risk1 Risk2 HCl Gas Evolution Prop2->Risk2 PPE1 Double Nitrile (Min. 5 mil) Risk1->PPE1 PPE3 Face Shield + Goggles Risk1->PPE3 PPE2 Resp: OV/AG Cartridge Risk2->PPE2 Risk2->PPE3

Figure 1: Risk Assessment Logic Flow.[3] The chemical's labile chlorine drives the requirement for acid-gas protection and enhanced barrier gloves.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Adhere to this matrix for all synthesis and purification steps.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Primary: Nitrile (0.11 mm / 5 mil) Secondary (Under): Nitrile (0.06 mm) For spills/prolonged use: Silver Shield® (Laminate)Permeation Risk: Pyridine derivatives penetrate latex rapidly. The alkyl chloride moiety degrades rubber. Double-gloving provides a "breakthrough buffer" allowing safe removal of the outer glove upon contamination.
Respiratory Full-Face Respirator or PAPR Cartridge: Organic Vapor/Acid Gas (OV/AG) (Yellow/Magenta band)Hydrolysis Risk: The compound may release HCl fumes in humid air. A standard N95 protects only against particulates, not the corrosive acid vapors or the organic pyridine volatility.
Eye/Face Chemical Goggles (Indirect Vented) + Face Shield Lachrymator Effect: Vapors cause intense tearing. A face shield prevents splash contact which could cause permanent corneal opacity due to alkylation.
Body Tyvek® Lab Coat (or chemically resistant apron)Absorption: Cotton coats absorb liquids and hold them against the skin. Tyvek repels splashes.

Part 4: Operational Protocol (Step-by-Step)

A. Preparation & Weighing
  • Environment: All handling must occur inside a certified Chemical Fume Hood with the sash at the lowest working position.

  • Dehumidification: Because this compound hydrolyzes, ensure all glassware is oven-dried. Flush reaction vessels with Nitrogen or Argon before transfer.

B. Transfer Technique (The "Cannula Method")

Avoid open pouring. Use positive pressure transfer to minimize air/moisture contact.

  • Setup: Septum-seal the source bottle and the receiving flask.

  • Pressure: Insert a nitrogen line (needle) into the source bottle.

  • Transfer: Insert a double-ended needle (cannula) through the source septum into the liquid, and the other end into the receiving flask.

  • Flow: The nitrogen pressure will push the liquid safely without exposure to the operator.

C. Emergency Response Workflow

If a spill occurs, immediate action is required to prevent HCl generation and exposure.

SpillResponse Start Spill Detected Evacuate Evacuate Immediate Area (Alert Lab Personnel) Start->Evacuate PPE_Check Don Full PPE (Resp + Silver Shield) Evacuate->PPE_Check Contain Cover with Dry Lime or Soda Ash PPE_Check->Contain Clean Sweep into HazWaste (Do NOT use water) Contain->Clean Decon Wipe Surface with Dilute Ammonia Soln. Clean->Decon

Figure 2: Emergency Spill Response Workflow. Note the use of dry lime/soda ash to neutralize potential acidity without adding water (which accelerates hydrolysis).

Part 5: Disposal & Waste Management

Critical Rule: Do NOT mix with oxidizing agents (e.g., nitric acid, peroxides) or strong bases in the waste stream.

  • Segregation: Dispose of in a dedicated "Halogenated Organic Waste" container.

  • Labeling: Clearly mark the tag with "Pyridine Derivative" and "Possible Acid Generator."

  • Neutralization (Pre-Disposal): If you have small residual amounts in glassware, rinse with a 5% Sodium Bicarbonate solution to quench any hydrolyzed HCl before solvent washing.

  • Final Disposal: The preferred method is High-Temperature Incineration equipped with a scrubber for nitrogen oxides (NOx) and hydrochloric acid (HCl).

References

  • PubChem. (n.d.). 2-(1-Chloroethyl)-5-methylpyridine (Compound Summary CID 72942967).[1] National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on handling alkyl halides and lachrymators). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.